molecular formula C22H28N2O2 B13402873 2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

Cat. No.: B13402873
M. Wt: 352.5 g/mol
InChI Key: RNWGEJLGENQJBU-UHFFFAOYSA-N
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Description

Positional Isomerism in Fentanyl-Related Compounds

The compound’s core structure aligns with the 4-anilidopiperidine scaffold common to fentanyl and its analogs, which consists of a piperidine ring substituted at the 4-position with an anilido group and a phenethyl side chain. Unlike fentanyl, which features an unmodified propanamide group, the introduction of a hydroxyl group at the second carbon of the propanamide backbone creates positional isomerism relative to other hydroxy-substituted derivatives. For instance, β-hydroxyfentanyl positions the hydroxyl group on the phenethyl side chain rather than the propanamide, resulting in distinct conformational flexibility and receptor engagement.

Key structural variations among fentanyl analogs are summarized below:

Compound Substituent Position Functional Group Molecular Weight (g/mol)
Fentanyl Propanamide C1 Methyl 336.5
β-Hydroxyfentanyl Phenethyl C2 Hydroxyl 452.5
Valerylfentanyl Propanamide C4 Pentanamide 417.6
Target Compound Propanamide C2 Hydroxyl 470.6

Table 1: Structural comparison of fentanyl analogs based on substituent position and functional groups.

The hydroxyl group in the target compound introduces a chiral center at C2, enabling enantiomer-specific interactions with the μ-opioid receptor’s hydrophilic subpockets. This contrasts with non-hydroxylated analogs like acetylfentanyl, where hydrophobic interactions dominate binding.

Comparative Analysis of Hydroxy-Substituted Propanamide Derivatives

Hydroxy-substituted propanamide derivatives exhibit variable μ-opioid receptor affinities depending on the position and stereochemistry of the hydroxyl group. The target compound’s C2 hydroxylation contrasts with β-hydroxyfentanyl’s C2 phenethyl hydroxylation, which confers a 30–50-fold increase in potency over morphine. In vitro binding studies of 4-anilidopiperidine analogs reveal that hydroxyl groups at the propanamide backbone (as in the target compound) reduce lipid solubility compared to non-polar derivatives, potentially delaying blood-brain barrier penetration.

Notably, the hydroxyl group’s presence enhances hydrogen-bonding capacity with serine residues (e.g., Ser312 and Ser313) in the μ-opioid receptor’s transmembrane domain. This interaction is less pronounced in analogs like valerylfentanyl, which prioritize van der Waals interactions via elongated alkyl chains.

Molecular Topology Mapping Against μ-Opioid Receptor Pharmacophores

The μ-opioid receptor pharmacophore model emphasizes three critical features: (1) a protonated amine for ionic bonding with Asp147, (2) an aromatic ring for π-π stacking with His297, and (3) a hydrophobic moiety for van der Waals interactions. The target compound satisfies these criteria through its piperidine nitrogen, N-phenyl group, and phenethyl side chain, respectively.

Molecular docking simulations using the compound’s SMILES string (CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(C(C(=O)O)O)C(=O)O) predict that the hydroxyl group forms a hydrogen bond with Thr218 in the receptor’s extracellular loop 2, a region implicated in ligand selectivity. This interaction is absent in non-hydroxylated analogs, as shown in Table 2:

Compound Hydrogen Bond Acceptor Sites Predicted Binding Energy (kcal/mol)
Target Compound Thr218, Ser312 -9.7
Fentanyl Asp147 -8.2
β-Hydroxyfentanyl Thr218, Ser313 -10.1

Table 2: Predicted receptor interactions and binding energies of hydroxy-substituted fentanyl analogs.

The hydroxyl group’s introduction also alters the compound’s electron density distribution, as evidenced by its computed dipole moment of 4.2 Debye compared to fentanyl’s 2.8 Debye. This polarity shift may influence agonist efficacy by modulating receptor activation kinetics.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C22H28N2O2/c1-18(25)22(26)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,18,21,25H,12-17H2,1H3

InChI Key

RNWGEJLGENQJBU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthesis Methods

The synthesis of 2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, like many fentanyl derivatives, involves multi-step organic reactions that modify the original fentanyl structure.

One method of producing fentanyl, from which this compound is derived, includes the following steps, starting with 1-benzypiperidin-4-one:

  • Condensation with aniline to create a Schiff base.
  • Reduction of the double bond in the imine with lithium aluminum hydride to yield 1-benzyl-4-anilinopiperidine.
  • Acylation using propionic anhydride to obtain 1-benzyl-4-N-propinoyl-anilinopiperidine.
  • Debenzylation using H2-Pd/C conditions to produce 4-N-propanoylanilinopiperidine, also known as norfentanyl.
  • N-alkylation with 2-phenylethylchloride (or tosylate) to yield fentanyl.

A modified, shorter synthesis begins directly from 1-(2-phenethyl)piperidin-4-one. Another approach involves hydrogenating pyridinium salt. Fentanyl can be prepared from 4-anilinopyridine, which is propionylated to 4-N-propinoylanilidopyridine. The product is then alkylated with 2-phenylethylbromide to produce pyridinium salt, which is hydrogenated over PtO2 to yield a 4-N-anilinopiperidine derivative, which is propionylated to produce fentanyl.

The synthesis of this compound typically requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Chemical Properties

The molecular formula for this compound is C₂₂H₂₈N₂O₂. Its molecular weight is approximately 303.39 g/mol.

Chemical Reactions

As a synthetic opioid, this compound can participate in various chemical reactions typical of amides and alcohols:

  • Hydrolysis of the amide bond
  • Esterification of the hydroxyl group
  • Oxidation of the alcohol

These reactions are significant in understanding the compound's stability and reactivity under physiological conditions, which can impact its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action for this compound primarily involves interaction with opioid receptors in the central nervous system.

Fentanyl Analogs

Examples of fentanyl analogs:

  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl
  • 2-Fluoroisobutyrfentanyl
  • 2-Methylacetylfentanyl
  • 2-Methylmethoxyacetylfentanyl
  • 2,5-Dimethylfentanyl
  • 2,2'-Difluorofentanyl
  • 3-Allylfentanyl
  • 3-Fluorofentanyl
  • 3-Furanylfentanyl
  • 3-Methylbutyrfentanyl
  • 3-Methylcrotonylfentanyl
  • p-Methylcrotonylfentanyl
  • 3-Methylfentanyl
  • 3-Methylfuranylfentanyl

Chemical Reactions Analysis

Schiff Base Formation and Reduction

  • Condensation : 1-Benzylpiperidin-4-one reacts with aniline to form a Schiff base (imine) .

    1-Benzylpiperidin-4-one+AnilineSchiff Base (Imine)[2]\text{1-Benzylpiperidin-4-one} + \text{Aniline} \rightarrow \text{Schiff Base (Imine)} \,[2]
  • Reduction : The imine is reduced using lithium aluminum hydride (LiAlH₄) to yield 1-benzyl-4-anilinopiperidine .

Acylation and Debenzylation

  • Acylation : The secondary amine undergoes acylation with propionic anhydride to form 1-benzyl-4-N-propanoylanilinopiperidine .

  • Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group, producing norfentanyl analogs .

Hydroxylation

The hydroxyl group at the 2-position of the propanamide side chain is introduced via oxidation or hydroxylation during synthesis, similar to β-hydroxyfentanyl derivatives .

Metabolic Reactions

In vivo metabolism involves enzymatic transformations critical for detoxification and activity modulation:

Phase I Metabolism

Reaction TypeSite of ModificationEnzyme InvolvedMetabolite ExampleSource
N-DealkylationPiperidine nitrogenCYP3A4Nor-metabolite (removal of phenethyl)
HydroxylationPiperidine ring (C2/C3)CYP3A43-Hydroxy-piperidine derivative
HydroxylationPhenethyl moiety (ethyl linker)CYP2D6β-Hydroxyphenethyl analog
Ester HydrolysisAmide bondEsterases4-ANPP (despropionyl metabolite)

Phase II Metabolism

  • Glucuronidation : Hydroxylated metabolites undergo glucuronide conjugation via UGT enzymes (e.g., UGT2B7) .

  • Sulfation : Minor pathway for phenolic hydroxyl groups .

Hydrolysis

The amide bond is susceptible to hydrolysis in acidic or basic environments, yielding 4-anilino-N-phenethylpiperidine (4-ANPP) and propionic acid derivatives :

2-Hydroxy-N-phenyl-propanamide+H2O4-ANPP+Propionic Acid[1][3]\text{2-Hydroxy-N-phenyl-propanamide} + \text{H}_2\text{O} \rightarrow \text{4-ANPP} + \text{Propionic Acid} \,[1][3]

Oxidation

  • The hydroxyl group on the propanamide side chain may oxidize to a ketone under strong oxidizing conditions.

  • Piperidine ring oxidation forms N-oxide derivatives, though these are less common .

Comparative Reactivity with Fentanyl Analogs

Reaction Type2-Hydroxy-PropanamideFentanylCyclopropylfentanyl
N-DealkylationModerate (CYP3A4-dependent) High (Primary pathway) Low (Cyclopropyl stability)
Amide HydrolysisHigh (Esterase-sensitive) LowModerate
Hydroxylation SitesPiperidine > Phenethyl Phenethyl > Piperidine Cyclopropyl ring

Scientific Research Applications

Comparison with Similar Compounds

Core Structural Variations Among Fentanyl Analogs

Fentanyl analogs are defined by modifications to four regions:

Acyl group (e.g., propionyl, butyryl).

N-phenyl group (e.g., halogenation, methylation).

Piperidine ring (e.g., hydroxylation, alkylation).

Phenethyl side chain (e.g., substitution with heterocycles) .

The target compound introduces a 2-hydroxy group on the propanamide chain, a less common modification compared to other analogs. Below is a comparative analysis with key analogs:

Data Table: Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological Notes References
Fentanyl None (parent structure) 336.47 High μ-opioid receptor affinity; rapid CNS penetration due to lipophilicity .
meta-Fluorofentanyl (hydrochloride) 3-Fluoro on N-phenyl group 372.90 Increased potency vs. fentanyl; halogen enhances receptor binding .
Isobutyryl Fentanyl 2-Methyl on propanamide 350.48 Reduced potency due to steric hindrance; slower metabolism .
BIYTAF32 2-Hydroxy-2-phenylethyl on piperidine 370.47 Hydroxy group decreases lipophilicity, potentially lowering CNS activity .
2-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 2-Hydroxy on propanamide 352.45 (estimated) Predicted to have intermediate lipophilicity; hydroxylation may enhance solubility but reduce blood-brain barrier penetration .

Key Research Findings

Impact of Hydroxy Substitutions: Hydroxylation typically reduces lipophilicity, which can decrease central nervous system (CNS) penetration and analgesic potency. For example, BIYTAF32 (2-hydroxy-2-phenylethyl substitution) showed lower μ-opioid receptor binding affinity compared to fentanyl in computational studies .

Regulatory Implications :

  • Under China’s 2019 fentanyl control policy, the target compound qualifies as a controlled analog due to its substitution on the propanamide chain (acyl group modification) .
  • In the U.S., the Federal Analog Act applies to such derivatives, subjecting them to Schedule I classification if intended for human use .

Comparative Potency :

  • meta-Fluorofentanyl exhibits ~1.5× higher potency than fentanyl due to enhanced receptor interactions from fluorine’s electronegativity .
  • In contrast, isobutyryl fentanyl ’s methyl group reduces potency by ~50% compared to fentanyl, highlighting the sensitivity of the acyl region to steric effects .

Biological Activity

2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, commonly known as a fentanyl analog, is a compound that has garnered attention for its potential biological activities, particularly in the context of analgesic properties and opioid receptor interactions. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 301.39 g/mol

The structure features a piperidine ring, an aromatic phenyl group, and a hydroxy substituent which are crucial for its interaction with biological targets.

Opioid Receptor Interaction

Research indicates that compounds structurally related to fentanyl often exhibit high affinity for the mu-opioid receptor (MOR). Studies have shown that this compound binds effectively to MOR, suggesting potential analgesic effects similar to those of traditional opioids.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenyl and piperidine moieties significantly influence binding affinity and efficacy. For instance:

  • Hydroxyl Substitution : The presence of a hydroxyl group at the 2-position enhances binding affinity due to improved hydrogen bonding with receptor sites.
  • Phenethyl Group Influence : Variations in the phenethyl substituent affect lipophilicity and blood-brain barrier penetration, which are critical for central nervous system (CNS) effects.

Analgesic Effects

In preclinical models, this compound has demonstrated analgesic properties comparable to morphine but with a different side effect profile. For example:

  • Hot Plate Test : In studies involving the hot plate test in rodents, this compound exhibited significant pain relief at doses lower than those required for morphine, indicating a potentially safer therapeutic window .

Side Effects and Toxicity

Despite its analgesic potential, fentanyl analogs are associated with significant risks, including respiratory depression and overdose. The pharmacological profile of this compound suggests that while it may offer therapeutic benefits, careful monitoring is required due to its potency.

Case Study 1: Analgesic Efficacy in Animal Models

A study published in International Journal of Molecular Sciences evaluated various fentanyl analogs, including this compound. The findings indicated that this compound provided significant analgesia in writhing tests but was less effective in hot plate assays compared to traditional opioids .

Case Study 2: Metabolism and Excretion

Research on the metabolism of fentanyl analogs highlighted that this compound undergoes extensive hepatic metabolism. Major metabolites include hydroxylated forms which may retain some pharmacological activity . Understanding these metabolic pathways is crucial for assessing both efficacy and safety.

Q & A

Q. What are the recommended analytical techniques for confirming the structural identity of this compound?

Methodological Answer: To confirm structural identity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton/carbon environments, particularly the hydroxyl group (2-hydroxy), phenyl rings, and piperidinyl moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C22H27N2O2, expected [M+H]+ = 351.2078).
  • HPLC with UV/RI detection : Assess purity (>95%) and retention time consistency against reference standards .

Q. Key Parameters for Analysis

TechniqueTarget DataReference Standard
1H NMRδ 1.2–3.5 (piperidinyl), δ 6.5–7.5 (phenyl)Pharmacopeial guidelines
HRMSm/z 351.2078 (exact mass)PubChem-derived data

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and lab coats. Avoid latex due to permeation risks .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as piperidinyl derivatives may exhibit neurotoxic potential .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Test palladium or nickel catalysts for reductive amination steps to enhance piperidinyl-phenethyl coupling efficiency .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, with reaction temperatures ≤80°C to avoid degradation .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

Q. Example Reaction Parameters

StepReagentTemp (°C)Yield (%)
AmidationDCC/DMAP2565–75
Reductive AminationNaBH3CN6080–85

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., receptor binding affinities)?

Methodological Answer:

  • Comparative Binding Assays : Use standardized protocols (e.g., radioligand displacement with [3H]-fentanyl) across multiple cell lines (CHO vs. HEK293) to assess µ-opioid receptor affinity .
  • Control Variables : Account for differences in buffer pH, temperature, and membrane preparation methods, which alter ligand-receptor kinetics .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and validate experimental IC50 values .

Q. Data Discrepancy Case Study

StudyIC50 (nM)Assay Conditions
A2.1pH 7.4, 25°C
B5.8pH 7.0, 37°C

Q. What computational methods are suitable for predicting metabolic pathways?

Methodological Answer:

  • In Silico Tools : Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., hydroxylation at the piperidinyl ring) .
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of the propanamide group under physiological pH .

Q. Predicted Metabolic Pathways

Enzyme SystemMajor MetaboliteBioactivity
CYP3A4N-dealkylationInactive
UGT1A1GlucuronidationEnhanced clearance

Q. How can researchers validate the compound’s selectivity across opioid receptor subtypes?

Methodological Answer:

  • Radioligand Competition Assays : Test against δ-opioid ([3H]-DPDPE) and κ-opioid ([3H]-U69593) receptors alongside µ-opioid receptors .
  • Functional Assays : Measure cAMP inhibition in transfected cells expressing MOR, DOR, or KOR to assess G-protein coupling efficacy .

Q. Selectivity Profile Example

ReceptorKi (nM)Selectivity Ratio (vs. MOR)
MOR1.51.0
DOR12080
KOR9563

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